
4-Chloromethyl-3-fluoro-pyridine hydrochloride
Übersicht
Beschreibung
4-Chloromethyl-3-fluoro-pyridine hydrochloride is a chemical compound with the molecular formula C6H6Cl2FN and a molecular weight of 182.02 . It is used in scientific research for various purposes.
Molecular Structure Analysis
The molecular structure of 4-Chloromethyl-3-fluoro-pyridine hydrochloride consists of a pyridine ring with a chloromethyl group at the 4-position and a fluorine atom at the 3-position .Physical And Chemical Properties Analysis
4-Chloromethyl-3-fluoro-pyridine hydrochloride is a solid at 20 degrees Celsius . It is soluble in water . The compound has a melting point of 144 °C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with a nucleophilic substrate to release the acylation product and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).
Synthetic Applications
The compound has shown utility in the regioselective synthesis of various pyridine derivatives. For example, regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor as the fluorinating reagent in aqueous conditions has been achieved, demonstrating the compound's role in enabling moderate to good yields of monofluorinated products via an electrophilic fluorination process (Liu, Gao, Gu, Shen, & Sun, 2015).
Reaction Mechanism Studies
Investigations into the reaction of dichloromethane with pyridine derivatives under ambient conditions have revealed that dichloromethane slowly reacts with pyridine, forming methylenebispyridinium dichloride compounds. This highlights the reactivity of pyridine derivatives in the presence of chloromethane compounds and provides insight into potential interaction mechanisms (Rudine, Walter, & Wamser, 2010).
Development of New Molecules
Synthesis, characterization, and reactivity studies of new heterocycle-based molecules have been conducted, involving reactions of pyridine derivatives to form complex structures with potential applications in drug development and material science. These studies involve detailed analyses of molecular properties such as vibrational spectra, NMR chemical shifts, and theoretical investigations on reactivity and stability (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).
Materials Science and Luminescence
Coordination polymers containing 1D channels synthesized under hydrothermal conditions using pyridine-2,6-dicarboxylic acid derivatives have been explored for their luminescent properties and potential as selective luminescent probes. This research contributes to the understanding of how structural variations in coordination polymers can influence their fluorescence and selective sensing capabilities (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)-3-fluoropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSQKGZJGWAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-fluoropyridine hydrochloride | |
CAS RN |
1357351-91-7 | |
| Record name | 4-(chloromethyl)-3-fluoropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


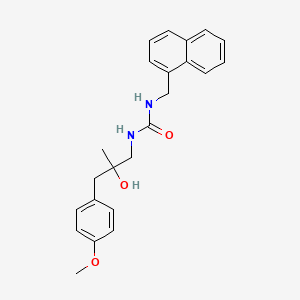
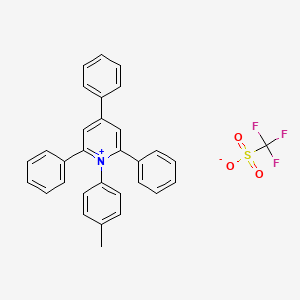
![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
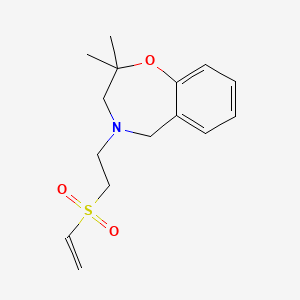


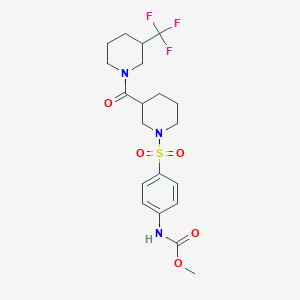
![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
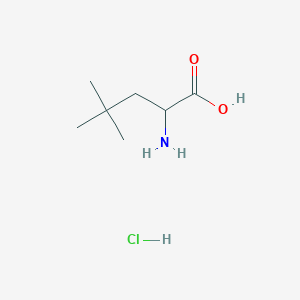

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)